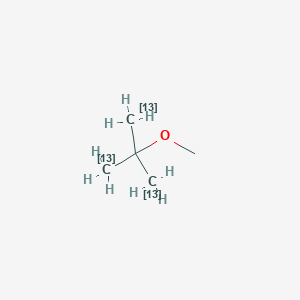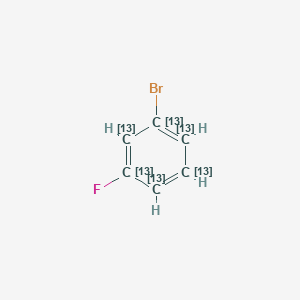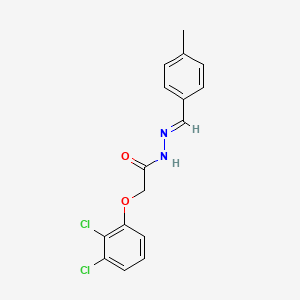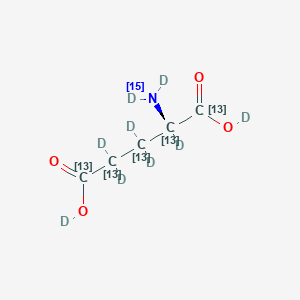
Mtbe-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl tert-butyl ether-13C3 (Mtbe-13C3) is a stable isotope-labeled compound of methyl tert-butyl ether (MTBE). This compound is used in various scientific research applications, particularly in the field of metabolomics and environmental studies. The stable isotope labeling allows for precise tracking and analysis of metabolic pathways and environmental processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mtbe-13C3 is synthesized by incorporating 13C-labeled carbon atoms into the MTBE molecule. The synthesis typically involves the reaction of 13C-labeled methanol with isobutylene. The reaction is carried out under controlled conditions to ensure the incorporation of the 13C isotope into the final product.
Industrial Production Methods
The industrial production of this compound follows similar principles to the laboratory synthesis but on a larger scale. The process involves the use of 13C-labeled methanol and isobutylene in a continuous flow reactor. The reaction conditions, such as temperature, pressure, and catalyst, are optimized to achieve high yields and purity of the labeled compound.
Chemical Reactions Analysis
Types of Reactions
Mtbe-13C3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tert-butyl formate and formaldehyde.
Reduction: Reduction reactions are less common for this compound but can occur under specific conditions.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions. The reactions are often carried out in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: The major products of oxidation reactions are tert-butyl formate and formaldehyde.
Substitution: The major products depend on the nucleophile used. For example, using a halide nucleophile can produce tert-butyl halide.
Scientific Research Applications
Mtbe-13C3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate the fate of MTBE in the environment.
Biology: Employed in metabolic studies to track the incorporation and transformation of MTBE in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of MTBE in the body.
Industry: Applied in environmental monitoring to trace the contamination and degradation of MTBE in water and soil.
Mechanism of Action
The mechanism of action of Mtbe-13C3 involves its incorporation into metabolic pathways or environmental processes. The 13C label allows for precise tracking of the compound, providing insights into its transformation and fate. In biological systems, this compound can be metabolized by enzymes, leading to the formation of various metabolites. The labeled carbon atoms enable the identification and quantification of these metabolites using techniques such as mass spectrometry.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl methyl ether (CPME)
- Tert-amyl methyl ether (TAME)
- Ethyl tert-butyl ether (ETBE)
Comparison
Mtbe-13C3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis. In contrast, similar compounds like CPME, TAME, and ETBE do not have this labeling, limiting their use in certain research applications. Additionally, this compound is specifically used in studies involving MTBE, whereas the other compounds may be used as alternatives to MTBE in various industrial applications.
Properties
CAS No. |
1173023-78-3 |
|---|---|
Molecular Formula |
C5H12O |
Molecular Weight |
91.13 g/mol |
IUPAC Name |
2-methoxy-2-(113C)methyl(1,3-13C2)propane |
InChI |
InChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3/i1+1,2+1,3+1 |
InChI Key |
BZLVMXJERCGZMT-VMIGTVKRSA-N |
Isomeric SMILES |
COC([13CH3])([13CH3])[13CH3] |
Canonical SMILES |
CC(C)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Naphthalen-2-yl)-2-tosyl-2-aza-5-phosphabicyclo[2.2.1]heptane](/img/structure/B12055721.png)



![(3alpha,5beta,12alpha)-24-(Dioctylamino)-12-({[(diphenylcarbamothioyl)sulfanyl]acetyl}oxy)-24-oxocholan-3-yl [2,2'-bithiophene]-5-carboxylate](/img/structure/B12055750.png)

![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12055764.png)
![2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol](/img/structure/B12055772.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12055779.png)

(triphenylphosphine)ruthenium(II)](/img/structure/B12055803.png)

